(2S)-3,3,3-trifluoro-2-methylpropane-1,2-diol
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Overview
Description
(2S)-3,3,3-trifluoro-2-methylpropane-1,2-diol is an organic compound characterized by the presence of three fluorine atoms, a methyl group, and two hydroxyl groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3,3,3-trifluoro-2-methylpropane-1,2-diol typically involves the reaction of a suitable precursor with trifluoromethylating agents. One common method is the reaction of 2-methylpropane-1,2-diol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-3,3,3-trifluoro-2-methylpropane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
(2S)-3,3,3-trifluoro-2-methylpropane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2S)-3,3,3-trifluoro-2-methylpropane-1,2-diol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate: This compound shares a similar trifluoromethyl group and hydroxyl functionality but differs in its ester linkage.
(2S)-3,3,3-trifluoro-2-hydroxypropanoic acid: Similar in structure but contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(2S)-3,3,3-trifluoro-2-methylpropane-1,2-diol is unique due to its combination of trifluoromethyl and hydroxyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C4H7F3O2 |
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Molecular Weight |
144.09 g/mol |
IUPAC Name |
(2S)-3,3,3-trifluoro-2-methylpropane-1,2-diol |
InChI |
InChI=1S/C4H7F3O2/c1-3(9,2-8)4(5,6)7/h8-9H,2H2,1H3/t3-/m0/s1 |
InChI Key |
HHCFIFZKQHBABN-VKHMYHEASA-N |
Isomeric SMILES |
C[C@](CO)(C(F)(F)F)O |
Canonical SMILES |
CC(CO)(C(F)(F)F)O |
Origin of Product |
United States |
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